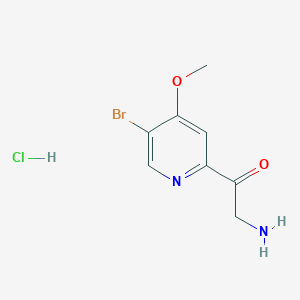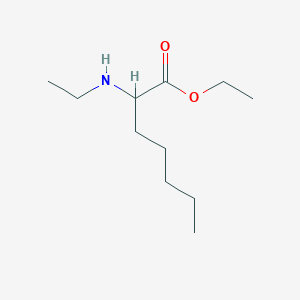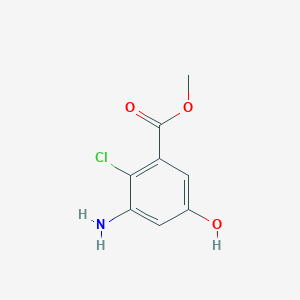
Methyl 3-amino-2-chloro-5-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . . This compound is a derivative of salicylic acid and is characterized by the presence of an amino group, a chloro group, and a hydroxyl group on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-chloro-5-hydroxybenzoate can be synthesized from methyl 5-chloro-2-hydroxy-3-nitrobenzoate . The synthesis involves the reduction of the nitro group to an amino group. The reaction typically requires a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete reduction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to a primary amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.
Electrophilic Substitution: Reagents such as bromine or chlorine can be used to introduce additional halogen atoms onto the benzene ring.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2-chloro-5-hydroxybenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-amino-2-chloro-5-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-5-chloro-2-hydroxybenzoate: This compound is structurally similar but differs in the position of the amino and chloro groups.
Methyl 2-amino-5-hydroxybenzoate: This compound has an amino group at the 2-position and a hydroxyl group at the 5-position.
Uniqueness
Methyl 3-amino-2-chloro-5-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
methyl 3-amino-2-chloro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3,11H,10H2,1H3 |
InChI-Schlüssel |
IWWVWJLNODYQAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)


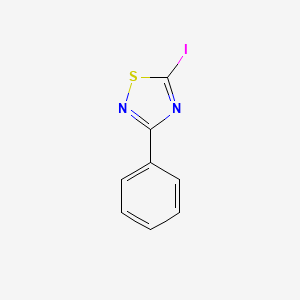
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
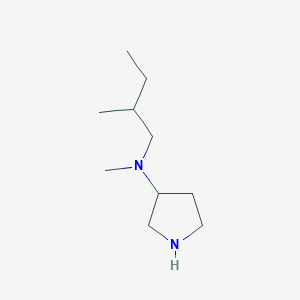
aminehydrochloride](/img/structure/B13515689.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

